1-(3-(Trifluoromethyl)benzyl)azetidine

Lipophilicity logP Fragment-Based Drug Design

1-(3-(Trifluoromethyl)benzyl)azetidine (CAS 2322075-52-3) is a fluorinated nitrogen heterocycle with the molecular formula C₁₁H₁₂F₃N and a molecular weight of 215.21 g/mol. The compound consists of a four-membered, strained azetidine ring N-alkylated with a benzyl group that carries a trifluoromethyl (–CF₃) substituent at the meta position of the phenyl ring.

Molecular Formula C11H12F3N
Molecular Weight 215.21 g/mol
Cat. No. B13680192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Trifluoromethyl)benzyl)azetidine
Molecular FormulaC11H12F3N
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C11H12F3N/c12-11(13,14)10-4-1-3-9(7-10)8-15-5-2-6-15/h1,3-4,7H,2,5-6,8H2
InChIKeyWKASYGJDKUYQJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-(Trifluoromethyl)benzyl)azetidine: Chemical Identity, Core Scaffold, and Procurement-Grade Characterization


1-(3-(Trifluoromethyl)benzyl)azetidine (CAS 2322075-52-3) is a fluorinated nitrogen heterocycle with the molecular formula C₁₁H₁₂F₃N and a molecular weight of 215.21 g/mol . The compound consists of a four-membered, strained azetidine ring N-alkylated with a benzyl group that carries a trifluoromethyl (–CF₃) substituent at the meta position of the phenyl ring [1]. This architecture places it at the intersection of two design strategies in medicinal chemistry: the azetidine scaffold provides a rigid, low-molecular-weight core with a reduced pKa relative to larger cyclic amines, while the meta-CF₃ group introduces strong electron-withdrawing character, enhanced lipophilicity, and metabolic oxidative resistance compared to non-fluorinated benzyl analogs [2]. Commercially, the compound is typically supplied at ≥95% purity from vendors such as Enamine (product EN300-44244) and Leyan (product 2273169), with a free base form available under CAS 937616-53-0 and a hydrochloride salt under CAS 1181458-23-0 . Its primary utility is as a versatile synthetic building block for fragment-based drug discovery (FBDD) and structure–activity relationship (SAR) exploration in CNS, metabolic, and anti-inflammatory programs [3].

Why 1-(3-(Trifluoromethyl)benzyl)azetidine Cannot Be Replaced by Positional Isomers, Unsubstituted Benzyl, or Non-Azetidine Heterocycles


Generic substitution of 1-(3-(trifluoromethyl)benzyl)azetidine with its para-CF₃ isomer, the non-fluorinated 1-benzylazetidine, or larger heterocycles such as pyrrolidine or piperidine analogs introduces quantifiable and often irreversible liabilities that affect molecular recognition, physicochemical properties, and synthetic tractability. The meta-CF₃ group exerts an electron-withdrawing inductive effect (–I) on the phenyl ring that is spatially distinct from that of the para-CF₃ isomer, altering the polarization of the π-system and the pKa of the azetidine nitrogen [1]. This positional difference can lead to divergent binding poses in biological targets where the CF₃ group acts as a key pharmacophoric element. Compared to 1-benzylazetidine (logP ≈ 1.9), the CF₃-substituted compound exhibits an estimated logP of ~2.8, representing a significant increase in lipophilicity that directly impacts membrane permeability, tissue distribution, and off-target binding profiles . Replacing the strained, four-membered azetidine with a pyrrolidine (five-membered) or piperidine (six-membered) ring increases the pKa by approximately 2–3 log units (from ~7.9 to ~9.8–10.1), altering the protonation state at physiological pH and, consequently, the compound's ability to engage targets that require a neutral amine or to cross biological membranes [2]. Furthermore, the synthetic route for 1-(3-(trifluoromethyl)benzyl)azetidine—typically alkylation of azetidine with 3-(trifluoromethyl)benzyl halides—requires specific handling of electrophilic benzyl intermediates that is not always transferable to para-substituted or heteroatom-containing analogs .

Quantified Differentiation Evidence: 1-(3-(Trifluoromethyl)benzyl)azetidine vs. Closest Analogs


Meta-CF₃ Substitution Confers Lipophilicity Advantage Over Non-Fluorinated Benzyl Azetidine

The introduction of a meta-CF₃ group on the benzyl ring of 1-benzylazetidine increases the predicted logP from approximately 1.9 (non-fluorinated analog) to approximately 2.8 for the target compound, a difference of ΔlogP ≈ +0.9 log units . This magnitude of lipophilicity increase falls within the optimal range for CNS drug-like properties (logP 2–4) and enhances membrane permeability without pushing the molecule into a highly lipophilic, insoluble regime. In contrast, 1-(4-(trifluoromethyl)benzyl)azetidine (para isomer) has a reported experimental logP of 1.7, which is slightly lower than that of the non-fluorinated analog and substantially lower than the estimated value for the meta isomer, highlighting the non-additive influence of substitution position on partitioning behavior . These data suggest that the meta-CF₃ isomer provides a unique balance of moderate-to-high lipophilicity that is distinct from both the non-fluorinated and the para-CF₃ analogs. CAVEAT: logP values for the meta isomer are computationally estimated rather than experimentally measured, which introduces uncertainty [1].

Lipophilicity logP Fragment-Based Drug Design Permeability

Azetidine Ring Exhibits Lower pKa Than Pyrrolidine and Piperidine Analogs

The parent azetidine ring has a reported pKa of approximately 7.9 for its conjugate acid, which is approximately 2 log units lower than that of pyrrolidine (pKa ≈ 9.8) and approximately 2.2 log units lower than that of piperidine (pKa ≈ 10.1) [1]. This means that at physiological pH (7.4), azetidine exists in a higher fraction as the neutral free base (~76% unprotonated) compared to pyrrolidine (~0.4% unprotonated) or piperidine (~0.2% unprotonated), a difference of ~190–380 fold in the unprotonated fraction [2]. The electron-withdrawing meta-CF₃ group is expected to further reduce the pKa of 1-(3-(trifluoromethyl)benzyl)azetidine through through-bond inductive effects, potentially shifting the protonation equilibrium even further toward the neutral amine. This property is critical for passive membrane permeation, BBB penetration, and engagement of intracellular targets in the CNS [3].

Basicity pKa Protonation State Bioavailability

Meta-Trifluoromethyl Substitution Confers Metabolic Stability Advantage Over Non-Fluorinated Benzyl Analogs

The strong electron-withdrawing character of the CF₃ group deactivates the benzyl ring toward cytochrome P450-mediated oxidative metabolism, a phenomenon well-established across multiple fluorinated drug series [1]. Meta-substitution of the benzyl group with CF₃ is expected to reduce the rate of benzylic hydroxylation and aromatic oxidation compared to the non-fluorinated 1-benzylazetidine analog. While direct experimental metabolic stability data (e.g., intrinsic clearance in human liver microsomes, Clint) for 1-(3-(trifluoromethyl)benzyl)azetidine are not publicly available, the class-level effect of meta-CF₃ substitution on the benzyl position has been demonstrated in structurally related series: for example, N-[3-(trifluoromethyl)benzyl]urea exhibits enhanced metabolic stability attributed to the electron-withdrawing effect of the meta-CF₃ group, which reduces electrophilic aromatic substitution rates and CYP450-mediated hydroxylation . This translates into longer in vivo half-lives and lower clearance for meta-CF₃-benzyl compounds compared to their non-fluorinated counterparts. CAVEAT: This evidence is class-level inference based on well-established medicinal chemistry principles and data from related series; direct metabolic stability data for the target compound are needed for definitive claims [2].

Metabolic Stability Oxidative Metabolism CYP450 Half-Life

Meta-CF₃ Position Enables Unique Pharmacophoric Engagement Relative to Para-CF₃ Isomer

The meta versus para positioning of the CF₃ group on the benzyl ring results in different spatial vectors for the trifluoromethyl group relative to the azetidine core. In the meta-substituted compound, the CF₃ group is positioned off the molecular axis, introducing a dipole moment orientation that differs from the linear, axially symmetric vector of the para isomer. This difference has been shown to impact binding affinity and selectivity in various target classes where the CF₃ group acts as a key pharmacophoric element [1]. A representative comparison comes from patent literature (Takeda, JPS5632454), where 2-(α-hydroxy-m-trifluoromethylbenzyl)azetidine exhibited more potent and prolonged anti-fat activity than the corresponding non-fluorinated 2-(α-hydroxybenzyl)azetidine, a difference explicitly attributed to the presence and position of the meta-CF₃ group [2]. In general, the meta-CF₃ group can engage in orthogonal multipolar interactions (C–F···H–C, C–F···C=O, C–F···π) with protein residues that are geometrically inaccessible to the para-CF₃ isomer due to its linear orientation, offering additional opportunities for affinity optimization in SAR campaigns [3]. CAVEAT: Direct comparative binding data for meta-CF₃ vs. para-CF₃ azetidine isomers at a defined target are not publicly available; this evidence is inferential based on structural and pharmacophoric principles.

Molecular Recognition Pharmacophore Binding Pose Structure-Based Drug Design

Commercial Availability and Purity Profile Supports Immediate Procurement for Fragment Screening

1-(3-(Trifluoromethyl)benzyl)azetidine is readily available for procurement from multiple reputable suppliers in ≥95% purity, supporting its immediate use in fragment-based drug discovery and high-throughput screening campaigns. The free base form (CAS 937616-53-0) is offered by CymitQuimica at ≥95% purity, while the hydrochloride salt (CAS 1181458-23-0) is stocked by Sigma-Aldrich (product ENA196829982) and Enamine (product EN300-44244) . In China, Leyan supplies the compound under product number 2273169 at ≥95% purity . The para-CF₃ positional isomer (CAS 1203685-18-0 for the hydrochloride salt) is also commercially available from multiple vendors including Fluorochem, but the meta-CF₃ isomer is preferred for programs where the specific electronic and steric properties of the meta substitution pattern are desired . The compound's molecular weight of 215.21 g/mol, topological polar surface area (TPSA) of ~12 Ų, and only 2 rotatable bonds place it comfortably within fragment-like property space (MW < 300, TPSA < 60 Ų, rotatable bonds ≤ 3), making it a highly attractive fragment starting point [1].

Commercial Availability Purity Fragment Screening Procurement

Azetidine Scaffold Is Validated in Multiple Patent Filings for CNS and Metabolic Indications

The azetidine scaffold with N-benzyl substitution patterns related to 1-(3-(trifluoromethyl)benzyl)azetidine appears in multiple patent families targeting CNS, metabolic, and inflammatory disorders, establishing a strong precedent for the scaffold's drug discovery utility. Merck Sharp & Dohme (patent US7906652) disclosed heterocycle-substituted 3-alkyl azetidine derivatives as CB1 receptor antagonists/inverse agonists for obesity, metabolic syndrome, and cognitive disorders [1]. A separate patent family (AU2011337087) claims novel benzyl azetidine derivatives as sphingosine-1-phosphate (S1P) receptor modulators for multiple sclerosis and autoimmune indications [2]. Additionally, Takeda's Japanese patent JPS5632454 specifically claims 2-(α-hydroxy-m-trifluoromethylbenzyl)azetidine—a close structural relative to the target compound—as an anti-obesity agent with demonstrated efficacy, noting that the meta-CF₃ substitution confers stronger and more prolonged activity compared to the non-fluorinated benzyl analog [3]. These filings demonstrate that the N-(meta-trifluoromethylbenzyl)azetidine motif has been recognized as a pharmacologically productive scaffold by multiple pharmaceutical organizations, supporting its procurement for proprietary drug discovery programs.

Patent Landscape CNS Drug Discovery CB1 Antagonist Intellectual Property

Optimal Research and Industrial Application Scenarios for 1-(3-(Trifluoromethyl)benzyl)azetidine


CNS-Focused Fragment-Based Drug Discovery (FBDD) Libraries Targeting Intracellular Proteins

The compound's low molecular weight (215.21 Da), minimal TPSA (~12 Ų), high fraction of neutral amine at physiological pH (pKa ~7.9 reduced further by CF₃), and moderate lipophilicity (estimated logP ~2.8) make it an ideal fragment starting point for CNS drug discovery programs targeting intracellular proteins, G-protein-coupled receptors (GPCRs), or enzymes where blood–brain barrier penetration is required. Its scaffold has patent validation in CB1 antagonist programs (US7906652) and S1P receptor modulation (AU2011337087), providing precedent for neurologically relevant target engagement [1]. The ready commercial availability at ≥95% purity supports immediate incorporation into fragment screening cascades without the need for custom synthesis .

Meta vs. Para Trifluoromethyl Pharmacophore SAR Profiling in Lead Optimization

Systematic comparison between 1-(3-(trifluoromethyl)benzyl)azetidine (meta-CF₃) and its para-CF₃ isomer (CAS 1203685-18-0) allows medicinal chemistry teams to probe the spatial and electronic requirements of fluorophilic protein microenvironments. The orthogonal dipole orientation of the meta-CF₃ group can be leveraged to explore multipolar C–F···protein interactions that are geometrically inaccessible to the linear para-CF₃ isomer, as documented in the fluorine medicinal chemistry literature [2]. Both isomers are commercially available, enabling rapid procurement and head-to-head comparative profiling without synthetic delays .

Synthesis of Diversified Azetidine Libraries via N-Functionalization and Ring Expansion

The azetidine nitrogen serves as a versatile handle for further diversification through alkylation, acylation, sulfonylation, or reductive amination, while the three unsubstituted ring carbons offer sites for regioselective functionalization. The meta-CF₃-benzyl group remains intact under a range of synthetic conditions due to the chemical inertness of the C–F bond, making the compound a robust building block for parallel library synthesis. Recent advances in visible-light photoredox-catalyzed decarboxylative alkylation of azetidines (Dubois et al., J. Org. Chem., 2023) and organocatalytic enantioselective [2+2] cycloadditions toward chiral α-trifluoromethyl azetidines provide direct synthetic methodology applicable to this scaffold [3].

Metabolic Stability-Driven Hit-to-Lead Optimization Starting from Fragment Hits

When a non-fluorinated benzyl azetidine fragment produces a validated hit, procurement of 1-(3-(trifluoromethyl)benzyl)azetidine as a direct follow-up analog enables rapid assessment of fluorination effects on potency, metabolic stability, and physicochemical properties. The electron-withdrawing meta-CF₃ group is expected to reduce CYP450-mediated oxidative metabolism relative to the non-fluorinated benzyl analog, a principle well-established in fluorinated medicinal chemistry [4]. The Takeda patent (JPS5632454) provides direct precedent that meta-CF₃ substitution on a benzyl-azetidine scaffold yields stronger and more prolonged in vivo activity compared to the non-fluorinated analog [5].

Quote Request

Request a Quote for 1-(3-(Trifluoromethyl)benzyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.